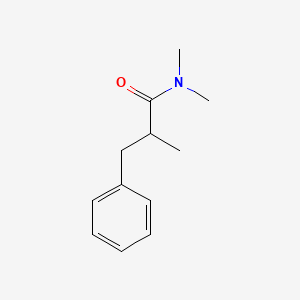![molecular formula C24H22N4O4 B11957588 3-Hydroxy-N-[3-oxo-3-(4-phenoxyanilino)propyl]-1(2H)-quinoxalinecarboxamide](/img/structure/B11957588.png)
3-Hydroxy-N-[3-oxo-3-(4-phenoxyanilino)propyl]-1(2H)-quinoxalinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-N-[3-oxo-3-(4-phenoxyanilino)propyl]-1(2H)-quinoxalinecarboxamide is a complex organic compound with the molecular formula C24H22N4O4 and a molecular weight of 430.467 g/mol . This compound is part of a collection of rare and unique chemicals used in early discovery research . It is characterized by its quinoxalinecarboxamide core, which is functionalized with hydroxy, oxo, and phenoxyanilino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-[3-oxo-3-(4-phenoxyanilino)propyl]-1(2H)-quinoxalinecarboxamide involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a dicarbonyl compound under acidic conditions.
Functionalization: The hydroxy and oxo groups are introduced through selective oxidation reactions.
Coupling with Phenoxyaniline: The final step involves coupling the quinoxaline derivative with 4-phenoxyaniline using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-[3-oxo-3-(4-phenoxyanilino)propyl]-1(2H)-quinoxalinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The oxo group can be reduced to a hydroxy group using reducing agents like NaBH4 (sodium borohydride).
Substitution: The phenoxyanilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.
Reduction: NaBH4, LiAlH4 (lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinoxaline derivatives with additional carbonyl functionalities.
Reduction: Formation of hydroxyquinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
3-Hydroxy-N-[3-oxo-3-(4-phenoxyanilino)propyl]-1(2H)-quinoxalinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-[3-oxo-3-(4-phenoxyanilino)propyl]-1(2H)-quinoxalinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The hydroxy and oxo groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside
- 3-Hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]-2,2-dimethyldihydro-2H-benzopyran derivatives
Uniqueness
3-Hydroxy-N-[3-oxo-3-(4-phenoxyanilino)propyl]-1(2H)-quinoxalinecarboxamide is unique due to its specific functional groups and the quinoxaline core, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H22N4O4 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-oxo-N-[3-oxo-3-(4-phenoxyanilino)propyl]-2,4-dihydroquinoxaline-1-carboxamide |
InChI |
InChI=1S/C24H22N4O4/c29-22(26-17-10-12-19(13-11-17)32-18-6-2-1-3-7-18)14-15-25-24(31)28-16-23(30)27-20-8-4-5-9-21(20)28/h1-13H,14-16H2,(H,25,31)(H,26,29)(H,27,30) |
InChI Key |
PQAYESICRPUVCI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)NCCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid](/img/structure/B11957515.png)
![Benzenamine, 4-[(4-chlorophenyl)azo]-N,N-diethyl-](/img/structure/B11957516.png)


![1,2-Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol hydrochloride](/img/structure/B11957539.png)





![4-{(E)-[2-(anilinocarbothioyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B11957561.png)

![[10-[(4-methylphenyl)sulfonyloxymethyl]-9-pentacyclo[4.4.0.02,5.03,8.04,7]decanyl]methyl 4-methylbenzenesulfonate](/img/structure/B11957580.png)

